molecular formula C9H8N2O2 B1337683 Ethyl 5-cyanopicolinate CAS No. 41051-03-0

Ethyl 5-cyanopicolinate

Cat. No. B1337683
CAS RN: 41051-03-0
M. Wt: 176.17 g/mol
InChI Key: GXSJSHGZQTWJLG-UHFFFAOYSA-N
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Description

Ethyl 5-cyanopicolinate is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds .


Synthesis Analysis

The synthesis of Ethyl 5-cyanopicolinate involves various reactions. For instance, a study reported the synthesis of vanadium and zinc complexes of 5-cyanopicolinate . Another source provided multiple reaction conditions for the synthesis of Ethyl 5-cyanopicolinate, involving sulfuric acid, dihydrogen peroxide, iron (II) sulfate, and other compounds .


Chemical Reactions Analysis

Ethyl 5-cyanopicolinate can participate in various chemical reactions. For example, a study reported a four-component reaction between cyanoacetamide, aryl aldehydes, and ethyl acetoacetate .

Scientific Research Applications

Application 1: Synthesis of Highly Substituted Tetrahydroquinolines

  • Summary of the Application : Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline and aldehydes to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
  • Methods of Application : The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
  • Results or Outcomes : Tetrahydroquinolines obtained from 1-naphthaldehyde demonstrated improved yield and diastereoselectivity compared with those obtained from 2-naphthadehyde .

Application 2: Synthesis of Coumarin-3-carboxylate Ester

  • Summary of the Application : The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
  • Methods of Application : The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
  • Results or Outcomes : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Safety And Hazards

Ethyl 5-cyanopicolinate is classified as having acute oral toxicity (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

ethyl 5-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSJSHGZQTWJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496467
Record name Ethyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyanopicolinate

CAS RN

41051-03-0
Record name Ethyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H WATANABE, Y KIKUGAWA… - Chemical and …, 1973 - jstage.jst.go.jp
The cyano group is generally not reduceable with sodium borohydride under the usual reduction conditions, but some nitriles (2-or 4-pyridinecarbonitrile, etc.) are found to be reduced …
Number of citations: 12 www.jstage.jst.go.jp

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